1,4-Bis(4-decoxyphenyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is an organic compound known for its unique structural properties It consists of a benzene ring substituted with two 4-decoxyphenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene typically involves the reaction of 1,4-dibromo-2-methylbenzene with 4-decoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-decoxyphenyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(4-decoxyphenyl)-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-hexyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-octyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-decyloxyphenyl)-2,6-diphenyl pyrylium hexafluoroantimonate
Uniqueness
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is unique due to its specific structural features, which confer distinct physical and chemical properties. Its longer alkoxy chains compared to similar compounds may result in different solubility, melting points, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
162047-76-9 |
---|---|
Molecular Formula |
C39H56O2 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
1,4-bis(4-decoxyphenyl)-2-methylbenzene |
InChI |
InChI=1S/C39H56O2/c1-4-6-8-10-12-14-16-18-30-40-37-25-20-34(21-26-37)36-24-29-39(33(3)32-36)35-22-27-38(28-23-35)41-31-19-17-15-13-11-9-7-5-2/h20-29,32H,4-19,30-31H2,1-3H3 |
InChI Key |
SKZMQQGEYYKMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.